molecular formula C26H28O7S2 B12777023 Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- CAS No. 549494-39-5

Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)-

Cat. No.: B12777023
CAS No.: 549494-39-5
M. Wt: 516.6 g/mol
InChI Key: PGZGQQFVPOZCAQ-VWLOTQADSA-N
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Description

Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzenepropanoic Acid Backbone: This step involves the synthesis of the benzenepropanoic acid core through Friedel-Crafts acylation or other suitable methods.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.

    Thioether Formation: The thioether linkage is formed by reacting the hydroxyphenyl derivative with an appropriate thiol compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are often employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzenepropanoic acid derivatives with ketone functionalities.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- exerts its effects depends on its interaction with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    Pathway Involvement: The compound may influence metabolic or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid derivatives: Compounds with similar benzenepropanoic acid backbones but different substituents.

    Thioether-containing compounds: Molecules featuring thioether linkages with varying functional groups.

    Sulfonylated compounds: Compounds with sulfonyl groups attached to aromatic or aliphatic structures.

Uniqueness

Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its multi-functional nature allows for diverse reactivity and interactions in various scientific and industrial contexts.

Properties

CAS No.

549494-39-5

Molecular Formula

C26H28O7S2

Molecular Weight

516.6 g/mol

IUPAC Name

(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid

InChI

InChI=1S/C26H28O7S2/c1-35(30,31)33-24-12-10-23(11-13-24)32-16-14-19-2-4-21(5-3-19)18-25(26(28)29)34-17-15-20-6-8-22(27)9-7-20/h2-13,25,27H,14-18H2,1H3,(H,28,29)/t25-/m0/s1

InChI Key

PGZGQQFVPOZCAQ-VWLOTQADSA-N

Isomeric SMILES

CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)C[C@@H](C(=O)O)SCCC3=CC=C(C=C3)O

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)CC(C(=O)O)SCCC3=CC=C(C=C3)O

Origin of Product

United States

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